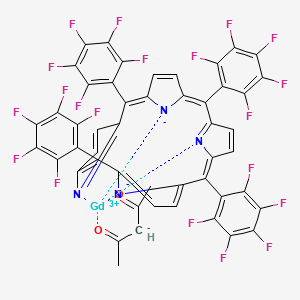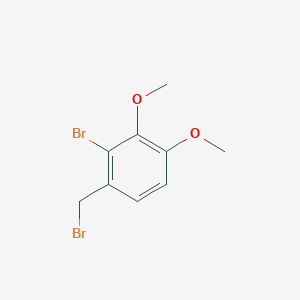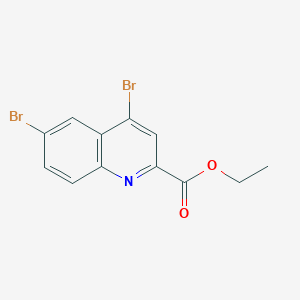
(3,4-Dimethoxynaphthalen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethoxynaphthalen-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring substituted with two methoxy groups at the 3 and 4 positions. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
The synthesis of (3,4-Dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid in good to excellent yields.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
化学反应分析
(3,4-Dimethoxynaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxy groups on the naphthalene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and the nature of the substituents on the naphthalene ring.
科学研究应用
(3,4-Dimethoxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3,4-Dimethoxynaphthalen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The methoxy groups on the naphthalene ring can also participate in various electronic interactions, influencing the reactivity and selectivity of the compound in different reactions .
相似化合物的比较
(3,4-Dimethoxynaphthalen-2-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-formylphenylboronic acid . While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly due to differences in their aromatic substituents. For example, the presence of methoxy groups in this compound can enhance its electron-donating properties, making it more reactive in certain types of reactions compared to phenylboronic acid .
Similar compounds include:
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
These compounds are also widely used in organic synthesis and have their own unique properties and applications.
属性
分子式 |
C12H13BO4 |
|---|---|
分子量 |
232.04 g/mol |
IUPAC 名称 |
(3,4-dimethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-11-9-6-4-3-5-8(9)7-10(13(14)15)12(11)17-2/h3-7,14-15H,1-2H3 |
InChI 键 |
RTWPRXZZKKTFMA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=CC=CC=C2C(=C1OC)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


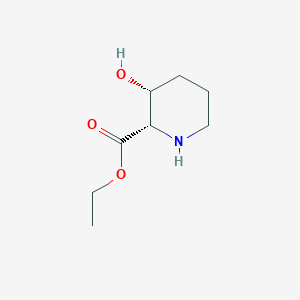

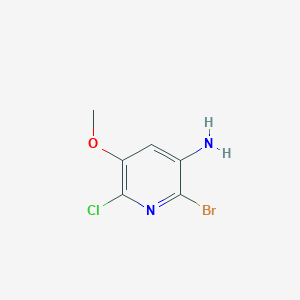
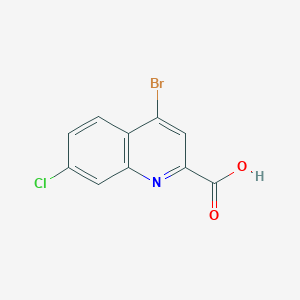
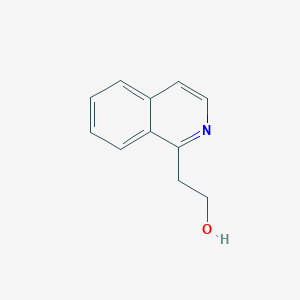
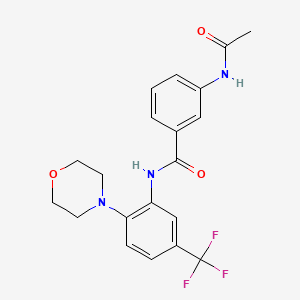
![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
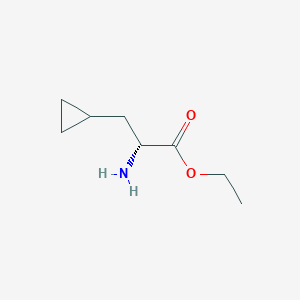
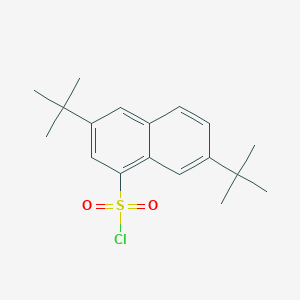
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
